

Independent Verification of the Published Structure of Bisandrographolide C

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Compound of Interest		
Compound Name:	Bisandrographolide C	
Cat. No.:	B10772405	Get Quote

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Introduction

Bisandrographolide C is a naturally occurring dimeric diterpenoid isolated from the medicinal plant Andrographis paniculata. As with many complex natural products, the definitive confirmation of its chemical structure is crucial for its development as a potential therapeutic agent. This guide provides a summary of the independent verification of the structure of **Bisandrographolide C**, focusing on the comprehensive spectroscopic and crystallographic data presented in the key scientific literature. To date, no significant structural revision has been reported; therefore, this guide details the robust experimental evidence that substantiates the currently accepted structure. The primary reference for this verification is the 2019 publication by Gao et al. in the Journal of Organic Chemistry, which describes the isolation and detailed structural elucidation of **Bisandrographolide C** and its stereoisomers.

Structural Confirmation of Bisandrographolide C

The accepted structure of **Bisandrographolide C** was rigorously established through a combination of modern analytical techniques. High-resolution mass spectrometry (HRMS) confirmed its molecular formula as C40H56O8. Extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, were employed to determine the connectivity of the atoms. The relative stereochemistry was elucidated through NOESY experiments and, crucially,



confirmed by single-crystal X-ray diffraction of a derivative of its stereoisomer, Bisandrographolide A.

Data Presentation

The following tables summarize the key quantitative data used for the structural verification of **Bisandrographolide C**.

Table 1: 1H NMR Spectroscopic Data for **Bisandrographolide C** (500 MHz, in Pyridine-d5)



Position	δΗ (ppm), mult. (J in Hz)
1	1.85, m; 1.09, m
2	2.41, m; 2.15, m
3	3.50, dd (11.0, 4.5)
5	1.30, m
6	4.14, br d (6.0)
7	1.95, m; 1.55, m
9	2.05, m
11	2.50, m; 2.10, m
12	4.95, br s
14	7.45, d (6.0)
15	5.25, d (9.5)
17	4.98, s; 4.75, s
18	1.25, s
19	4.40, d (11.0); 3.65, d (11.0)
20	0.80, s
1'	1.85, m; 1.09, m
2'	2.41, m; 2.15, m
3'	3.50, dd (11.0, 4.5)
5'	1.30, m
6'	4.14, br d (6.0)
7'	1.95, m; 1.55, m
9'	2.05, m
11'	2.50, m; 2.10, m



12'	2.95, m
14'	6.85, s
15'	5.05, m
17'	4.98, s; 4.75, s
18'	1.25, s
19'	4.40, d (11.0); 3.65, d (11.0)
20'	0.80, s

Table 2: 13C NMR Spectroscopic Data for Bisandrographolide C (125 MHz, in Pyridine-d5)



Position	δC (ppm)	Position	δС (ррт)
1	38.0	1'	38.0
2	28.1	2'	28.1
3	78.9	3'	78.9
4	38.5	4'	38.5
5	55.4	5'	55.4
6	75.1	6'	75.1
7	39.9	7'	39.9
8	149.2	8'	149.2
9	56.9	9'	56.9
10	43.9	10'	43.9
11	25.1	11'	25.1
12	129.5	12'	48.1
13	143.5	13'	175.9
14	142.1	14'	134.9
15	70.1	15'	82.5
16	171.2	16'	172.1
17	109.8	17'	109.8
18	24.1	18'	24.1
19	64.9	19'	64.9
20	15.9	20'	15.9

Experimental Protocols

The following protocols are summarized from the methodologies reported for the isolation and structural elucidation of **Bisandrographolide C**.



Isolation of Bisandrographolide C

- Extraction: The dried, powdered aerial parts of Andrographis paniculata were extracted with 95% ethanol. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing compounds of similar polarity were combined.
- Further Purification: The combined fractions were further purified by repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) to yield pure **Bisandrographolide C**.

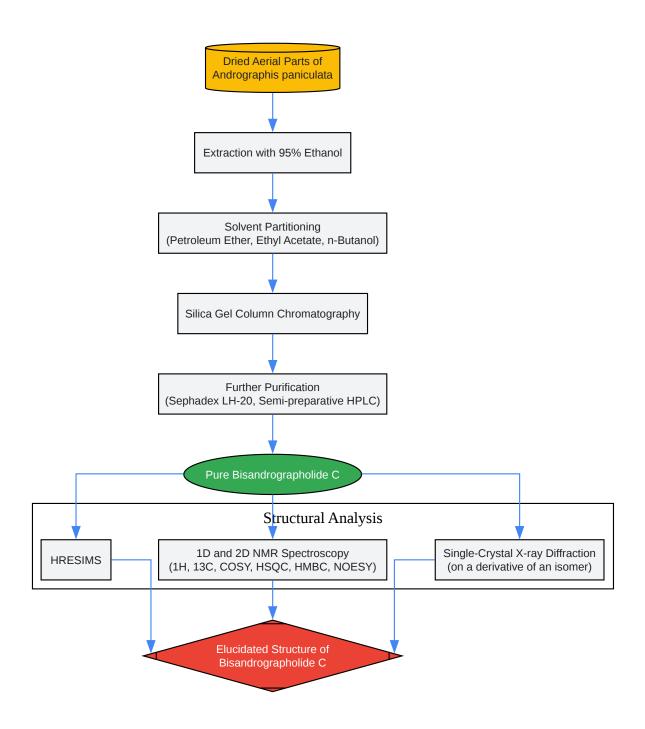
Structure Elucidation Methods

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was used to determine the exact mass and molecular formula of the isolated compound.
- NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated pyridine (Pyridine-d5). The data were used to establish the planar structure and relative stereochemistry of the molecule.
- Single-Crystal X-ray Diffraction: While a suitable crystal of **Bisandrographolide C** for X-ray diffraction was not obtained, the structure of its stereoisomer, Bisandrographolide A, was confirmed by this method after derivatization. This provided a definitive stereochemical reference for the entire series of isomers, including **Bisandrographolide C**.

Visualizations

The following diagrams illustrate the experimental workflow for the verification of the structure of **Bisandrographolide C** and the logical relationship between the isomeric forms.

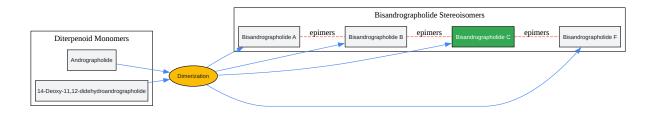




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Caption: Experimental workflow for the isolation and structural elucidation of **Bisandrographolide C**.





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Caption: Relationship of **Bisandrographolide C** to its stereoisomers.

Conclusion

The currently accepted structure of **Bisandrographolide C** is well-supported by extensive and robust analytical data. The combination of high-resolution mass spectrometry and comprehensive 1D and 2D NMR spectroscopy has unequivocally established its planar structure and relative stereochemistry. Furthermore, the use of single-crystal X-ray diffraction on a related stereoisomer provides a solid anchor for the absolute stereochemistry of the entire family of these dimeric diterpenoids. At present, there is no conflicting data in the peer-reviewed literature to suggest a need for structural revision. Therefore, the structure of **Bisandrographolide C** as reported in recent literature can be considered independently verified and reliable for use in further research and drug development endeavors.

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